molecular formula C24H46O11 B1457378 Dodecyl beta-d-cellobioside CAS No. 74513-19-2

Dodecyl beta-d-cellobioside

Cat. No. B1457378
CAS RN: 74513-19-2
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-ALYNCGSASA-N
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Description

Dodecyl β-D-cellobioside, also known as n-Dodecyl β-D-glucopyranoside , is a non-ionic surfactant and glycoside. It belongs to the class of alkyl glucosides. The compound consists of a dodecyl (C12) hydrophobic tail attached to a cellobiose (β-D-glucopyranosyl-(1→4)-β-D-glucopyranose) hydrophilic head group . Its chemical formula is C18H36O6 , and its molecular weight is approximately 348.47 g/mol .


Synthesis Analysis

Dodecyl β-D-cellobioside can be synthesized through various methods, including enzymatic reactions, chemical glycosylation, and enzymatic transglycosylation. One common approach involves the enzymatic coupling of cellobiose with dodecyl alcohol using a glucosyltransferase enzyme .


Molecular Structure Analysis

The molecular structure of Dodecyl β-D-cellobioside comprises a hydrophobic alkyl chain (dodecyl group) and a hydrophilic cellobiose moiety. The cellobiose unit consists of two glucose molecules linked by a β-glycosidic bond .


Chemical Reactions Analysis

Dodecyl β-D-cellobioside can participate in various chemical reactions, including hydrolysis, esterification, and transglycosylation. Its cellobiose head group allows it to interact with enzymes involved in carbohydrate metabolism .


Physical And Chemical Properties Analysis

  • Critical Micelle Concentration (CMC) : The concentration at which micelles form in solution is an important parameter for surfactants. For Dodecyl β-D-cellobioside, the CMC is typically in the range of 1-10 mM .

Mechanism of Action

As a surfactant, Dodecyl β-D-cellobioside exhibits amphiphilic properties. It can form micelles in aqueous solutions, aiding in solubilization of hydrophobic compounds. In biological systems, it is used for membrane protein solubilization and stabilization .

Future Directions

Research on Dodecyl β-D-cellobioside continues to explore its applications in drug delivery, biotechnology, and nanotechnology. Investigations into its interactions with biomolecules and its potential as a green surfactant are ongoing .

: Sigma-Aldrich : Creative Biolabs : Characterization of Lignocellulolytic Enzymes from White-Rot Fungi

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-ALYNCGSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl beta-d-cellobioside

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